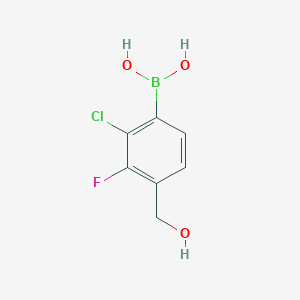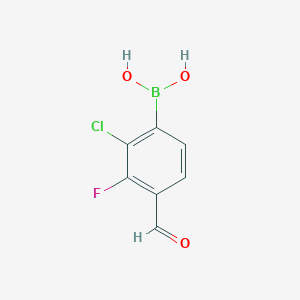
2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-01-8 . It has a molecular weight of 366.97 and its IUPAC name is 2-(2-bromo-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of these compounds involves a variety of methods, including the use of potassium organotrifluoroborate salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis
In the context of chemical reactions, pinacol boronic esters are known for their role in Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the organoboron group is transferred from boron to palladium .Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied method for forming carbon-carbon bonds, and it is particularly useful due to its mild and functional group tolerant reaction conditions .
Mode of Action
The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The boronic ester undergoes transmetalation, a process where it transfers its organic group to the metal catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The downstream effects include the formation of a variety of organic compounds through the creation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that boronic esters, in general, are relatively stable and readily prepared, making them suitable for use in various reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This includes the creation of biologically active molecules and pharmaceutical intermediates .
Action Environment
The action of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of reaction, with the reaction being considerably accelerated at physiological pH . Additionally, the compound’s stability can be influenced by air and moisture . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during its use in organic synthesis .
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYDMSNSGWVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














